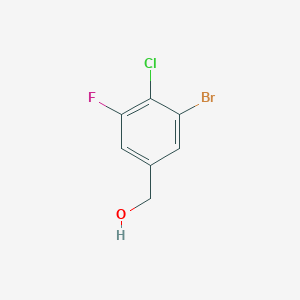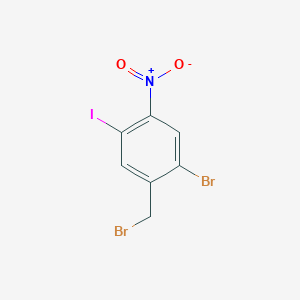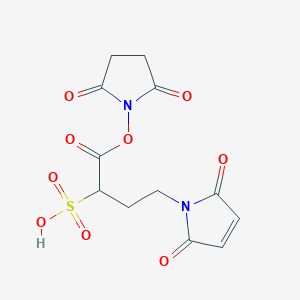
3-Amino-3-(furan-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(furan-2-yl)propanamide is an organic compound with the molecular formula C7H10N2O2 It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propanamide group with an amino substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(furan-2-yl)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available furan-2-carboxylic acid.
Amidation Reaction: Furan-2-carboxylic acid is converted to its corresponding amide using reagents such as thionyl chloride (SOCl2) to form furan-2-carbonyl chloride, followed by reaction with ammonia (NH3) to yield furan-2-carboxamide.
Amination: The furan-2-carboxamide undergoes a reductive amination with an appropriate amine source, such as 3-aminopropanol, in the presence of a reducing agent like sodium cyanoborohydride (NaBH3CN) to form this compound.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Types of Reactions:
Oxidation: The furan ring in this compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2), leading to the formation of furan-2,3-dione derivatives.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride (LiAlH4) to yield the corresponding alcohols or amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2O2, and other peroxides.
Reduction: LiAlH4, sodium borohydride (NaBH4).
Substitution: Halogenating agents, nucleophiles like alkyl halides or acyl chlorides.
Major Products:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Aplicaciones Científicas De Investigación
3-Amino-3-(furan-2-yl)propanamide has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including heterocyclic compounds and pharmaceuticals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is investigated for its role in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: The compound can be used in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 3-Amino-3-(furan-2-yl)propanamide exerts its effects depends on its specific application:
Biological Activity: The compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. For example, it could inhibit bacterial enzymes, thereby exhibiting antimicrobial properties.
Chemical Reactivity: The furan ring and amino group can participate in various chemical reactions, influencing the compound’s reactivity and stability.
Comparación Con Compuestos Similares
3-Amino-3-(thiophen-2-yl)propanamide: Similar structure but with a thiophene ring instead of a furan ring.
3-Amino-3-(pyridin-2-yl)propanamide: Contains a pyridine ring instead of a furan ring.
3-Amino-3-(benzofuran-2-yl)propanamide: Features a benzofuran ring, which is a fused aromatic system.
Uniqueness: 3-Amino-3-(furan-2-yl)propanamide is unique due to the presence of the furan ring, which imparts specific electronic and steric properties. This can influence its reactivity and interactions with biological targets, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C7H10N2O2 |
|---|---|
Peso molecular |
154.17 g/mol |
Nombre IUPAC |
3-amino-3-(furan-2-yl)propanamide |
InChI |
InChI=1S/C7H10N2O2/c8-5(4-7(9)10)6-2-1-3-11-6/h1-3,5H,4,8H2,(H2,9,10) |
Clave InChI |
QOSQRBUQZJOTKR-UHFFFAOYSA-N |
SMILES canónico |
C1=COC(=C1)C(CC(=O)N)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Isopropyl-5-m-tolyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12864868.png)
![3H-Cyclopenta[B]benzofuran](/img/structure/B12864874.png)


![N-(2-Chloro-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)phenyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxamide x2,2,2-trifluoroacetate](/img/structure/B12864887.png)
![2-(5,6,7,8-Tetrahydrotetrazolo[1,5-a]pyridin-5-yl)acetic acid](/img/structure/B12864890.png)

![1-(6-(Chloromethyl)benzo[d]oxazol-2-yl)ethanone](/img/structure/B12864899.png)

![4'-(4-Morpholinyl)[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B12864909.png)


![2-Chloro-4-ethoxybenzo[d]oxazole](/img/structure/B12864953.png)

